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Compound of Interest

Compound Name: Sulfociprofloxacin

Cat. No.: B193944

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfociprofloxacin, also known as M2, is a primary human metabolite of the widely used
fluoroquinolone antibiotic, Ciprofloxacin.[1][2][3][4] It is formed by the addition of a sulfo group
to the piperazine ring of the parent molecule.[5] While possessing significantly less antibacterial
activity than Ciprofloxacin, its characterization is crucial for comprehensive pharmacokinetic,
toxicological, and drug metabolism studies.[2] This guide provides a detailed overview of a
proposed synthetic pathway for Sulfociprofloxacin, comprehensive protocols for its analytical
characterization, and a discussion of its presumed mechanism of action based on the known
activity of its parent compound.

Chemical and Physical Properties

A summary of the key chemical identifiers and computed physical properties for
Sulfociprofloxacin is presented below.
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Property Value Reference

1-cyclopropyl-6-fluoro-4-oxo-7-
IUPAC Name (4-sulfopiperazin-1- [5]

yl)quinoline-3-carboxylic acid

Molecular Formula C17H18FN306S [5]
Molecular Weight 411.4 g/mol [5]
CAS Number 105093-21-8 [6]

C1CC1N2C=C(C(=0)C3=CC(
Canonical SMILES =C(C=C32)N4CCN(CC4)S(=0  [5]
)(=0)O)F)C(=0)O

SDLYZOYQWKDWJG-
InChl Key [5]
UHFFFAOYSA-N
XLogP3 0.4 [5]
Hydrogen Bond Donors 2 [5]
Hydrogen Bond Acceptors 8 [5]

Synthesis of Sulfociprofloxacin

A definitive, publicly available protocol for the direct synthesis of Sulfociprofloxacin is not
present in the literature, likely due to its primary availability as a metabolite and the proprietary
nature of reference standard production. However, a plausible synthetic route can be proposed
based on established principles of organic chemistry, specifically the sulfonation of secondary
amines.

The proposed method involves the direct sulfonation of the N-4 position of the piperazine ring
of Ciprofloxacin using a mild sulfonating agent, such as a sulfur trioxide-pyridine complex. This
reagent is effective for sulfonating amines while being less harsh than alternatives like fuming
sulfuric acid, which could degrade the quinolone core.

Proposed Experimental Protocol: Synthesis

Objective: To synthesize Sulfociprofloxacin by direct sulfonation of Ciprofloxacin.
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Materials:

o Ciprofloxacin (free base)

e Sulfur trioxide-pyridine complex (SOs-py)

e Anhydrous pyridine

e Anhydrous Dichloromethane (DCM)

o Diethyl ether

e Hydrochloric acid (HCI), 1M solution

e Sodium bicarbonate (NaHCO3), saturated solution

e Deionized water

¢ Magnesium sulfate (MgSOa), anhydrous

Procedure:

» Dissolution: In a flame-dried, three-neck round-bottom flask under an inert nitrogen
atmosphere, dissolve Ciprofloxacin (1 equivalent) in anhydrous pyridine.

e Cooling: Cool the solution to 0°C using an ice bath.

» Addition of Sulfonating Agent: Slowly add the sulfur trioxide-pyridine complex (1.1
equivalents) to the stirred solution. The addition should be portion-wise to control the
exothermic reaction.

e Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room
temperature and stir for an additional 24 hours.

e Quenching: Carefully quench the reaction by slowly adding cold deionized water.

e pH Adjustment: Adjust the pH of the aqueous solution to approximately 2-3 using 1M HCI.
This will precipitate the product.
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« |solation: Collect the crude product by vacuum filtration and wash the solid with cold diethyl
ether.

 Purification: The crude product can be purified by recrystallization from an appropriate
solvent system (e.g., ethanol/water) or by preparative High-Performance Liquid
Chromatography (HPLC).

Synthesis Workflow Diagram
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Caption: Proposed workflow for the synthesis of Sulfociprofloxacin.

Characterization of Sulfociprofloxacin
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Thorough characterization is essential to confirm the identity and purity of the synthesized
Sulfociprofloxacin. The following protocols are based on standard analytical techniques used
for Ciprofloxacin and its derivatives.[7][8][9][10]

High-Performance Liquid Chromatography-Tandem
Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for identifying and quantifying
Sulfociprofloxacin.

3.1.1. Experimental Protocol: HPLC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for
Sulfociprofloxacin.

Instrumentation & Conditions:

HPLC System: Agilent 1260 HPLC or equivalent.

e Column: Zorbax Eclipse XDB-C18 (100 mm x 4.6 mm, 3.5 pum).[11]

¢ Mobile Phase A: 0.1% Formic acid in water.

e Mobile Phase B: 0.1% Formic acid in methanol.

e Flow Rate: 0.8 mL/min.[11]

* Injection Volume: 10 pL.

e Column Temperature: 25°C.[11]

e Gradient:

o 0-2min: 5% B

o 2-10 min: 5% to 95% B

o 10-12 min: 95% B
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o 12-13 min: 95% to 5% B

o 13-15 min: 5% B

e Mass Spectrometer: Agilent 6470 LC/MS/MS or equivalent, with Electrospray lonization
(ESI) in positive mode.

e lon Transitions (MRM):

o Precursor lon (Q1): m/z 412.1 (for [M+H]*)

o Product lons (Q3): Monitor for characteristic fragments.

3.1.2. Expected Quantitative Data

Parameter Expected Value

Parent lon [M+H]* m/z 412.1

m/z 368.1 (loss of CO2), m/z 332.1 (loss of
Major Fragment lons S0s), m/z 288.1 (further fragmentation of the

quinolone core)

] ] Expected to be shorter than Ciprofloxacin due to
Retention Time ) )
increased polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure by analyzing the chemical
environment of hydrogen (*H) and carbon (*3C) nuclei.

3.2.1. Experimental Protocol: NMR Analysis
Objective: To confirm the structural integrity and the site of sulfonation.
Instrumentation & Conditions:

e Spectrometer: Bruker DRX-300 MHz or higher.
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e Solvent: Deuterated Dimethyl Sulfoxide (DMSO-ds) or Deuterated Chloroform (CDCIs) with a
drop of D20 to exchange labile protons.

 Internal Standard: Tetramethylsilane (TMS).

e Experiments: *H NMR, 3C NMR, COSY, HSQC.

3.2.2. Expected Spectral Features

Compared to the known spectrum of Ciprofloxacin, the following changes are anticipated for

Sulfociprofloxacin:

Ciprofloxacin

Expected Change in

Nucleus Protons/Carbons (Approx. . .
Sulfociprofloxacin
3)
Significant downfield shift of
H Piperazine protons (~3.2 ppm, protons on the piperazine ring
~3.0 ppm) due to the electron-
withdrawing sulfo group.
Aromatic & Vinyl protons (~8.6, ) )
1H Minor shifts expected.
~7.9, ~7.6 ppm)
H Cyclopropyl protons (~3.6, Minimal to no change
~1.2, ~1.4 ppm) expected.
) ) Significant downfield shift of
Piperazine carbons (~50 ppm, ]
13C carbons adjacent to the

~45 ppm)

sulfonate nitrogen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within the molecule based on their characteristic

absorption of infrared radiation.

3.3.1. Experimental Protocol: FTIR Analysis

Objective: To identify the presence of the sulfonic acid functional group.
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Instrumentation & Conditions:
o Spectrometer: Perkin-Elmer Spectrum Two FTIR or equivalent.

o Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of
the synthesized product.

e Scan Range: 4000 - 400 cm™1,
3.3.2. Expected Absorption Bands

In addition to the characteristic peaks of the Ciprofloxacin backbone (e.g., C=0 stretch of the
ketone and carboxylic acid, C-F stretch, aromatic C=C stretches), new bands confirming
sulfonation are expected.[8][12][13]

Expected Wavenumber

Functional Group Vibration Type
(cm™)
O-H Stretch ~3400 (broad) Carboxylic acid & Sulfo group
C=0 Stretch ~1707 Carboxylic acid
C=0 Stretch ~1620 Quinolone ketone
S=0 Stretch ~1350 (asymmetric) Sulfonic acid
S=0 Stretch ~1170 (symmetric) Sulfonic acid
S-O Stretch ~1040 Sulfonic acid
C-F Stretch ~1043 Fluoro group

Mechanism of Action

Sulfociprofloxacin is known to have significantly weaker antibacterial activity compared to its
parent compound.[2] The established mechanism of action for Ciprofloxacin and other
fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and
Topoisomerase IV.[14][15] These enzymes are critical for DNA replication, repair, and
recombination. By stabilizing the enzyme-DNA complex, Ciprofloxacin introduces breaks in the
bacterial chromosome, leading to cell death.[14]
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It is presumed that any residual antibacterial activity of Sulfociprofloxacin is exerted through
this same pathway. The addition of the bulky, polar sulfo group to the piperazine moiety likely
hinders the molecule's ability to effectively bind to the target enzymes, explaining its reduced

potency.

Ciprofloxacin Signaling Pathway Diagram
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Caption: Presumed mechanism of action via inhibition of DNA gyrase/Topoisomerase |V.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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